
7-Bromo-5-methyl-8-quinolyl furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is a chemical compound with the molecular formula C15H10BrNO3 It is known for its unique structure, which combines a quinoline moiety with a furan carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate typically involves the esterification of 7-bromo-5-methylquinolin-8-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or furan moieties.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its quinoline moiety, which can exhibit fluorescence. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicine, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan carboxylate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (7-chloro-5-methylquinolin-8-yl) furan-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) thiophene-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) pyrrole-2-carboxylate
Uniqueness
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate stands out due to its unique combination of a brominated quinoline and a furan carboxylate group. This structure imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity, which are not observed in its analogs.
Properties
CAS No. |
34448-03-8 |
|---|---|
Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3 |
InChI Key |
RYGDMVPOAPOXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


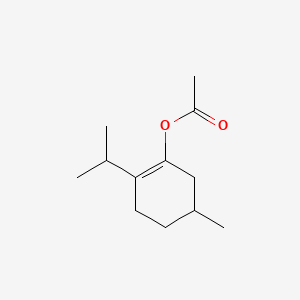

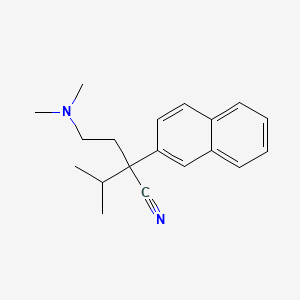
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
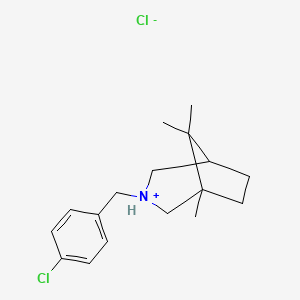
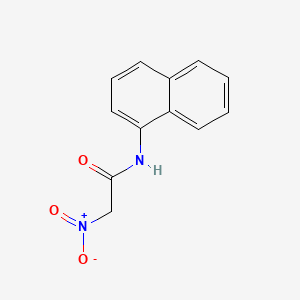
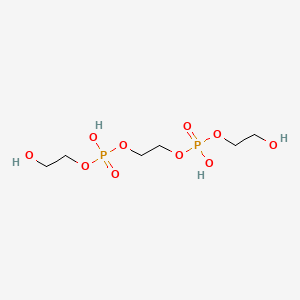
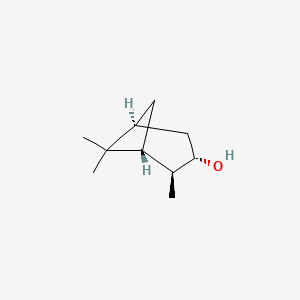
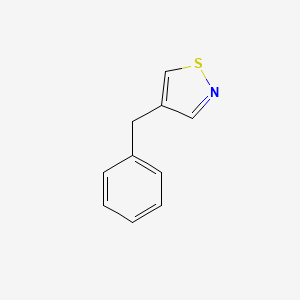
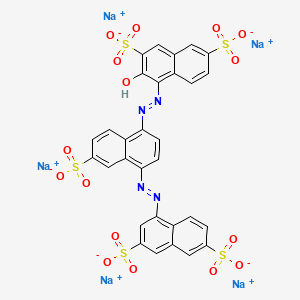
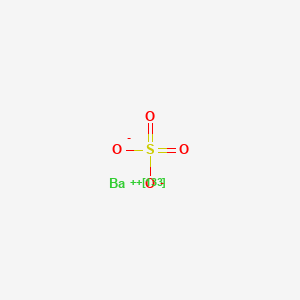
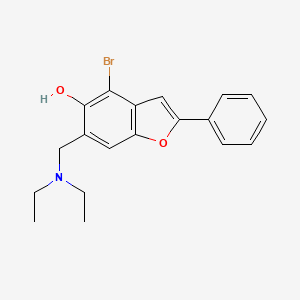
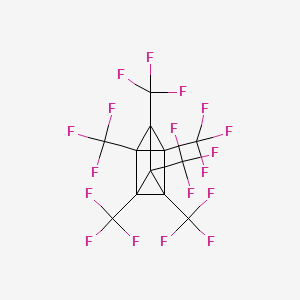
![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
